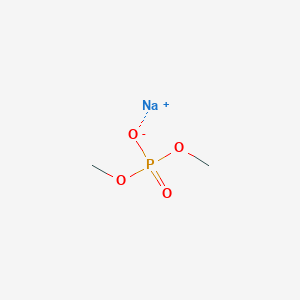
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine derivatives and is known for its potent cytotoxic effects on cancer cells.
Scientific Research Applications
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. Several studies have investigated the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.
Mechanism Of Action
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves the binding of the compound to DNA and the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The compound has been shown to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile have been extensively studied. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile in lab experiments include its potent cytotoxic effects on cancer cells and its selectivity towards certain types of cancer cells. However, the compound is challenging to synthesize, and its use in clinical settings may be limited by its toxicity and potential side effects.
Future Directions
Several future directions for research on 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in combination with other chemotherapeutic agents, and the exploration of its anti-angiogenic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its efficacy in clinical settings.
Synthesis Methods
The synthesis of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves several steps, including the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminopyridine in the presence of a catalyst to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
properties
CAS RN |
126202-89-9 |
|---|---|
Product Name |
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
Molecular Formula |
C18H12ClN3 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-4-7-13(9-14)15-10-17(12-5-2-1-3-6-12)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
InChI Key |
NGKZWOHMJGDLDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
synonyms |
Dalfopristin+Quinupristin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)







![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
